(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride
Overview
Description
“®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is a compound that contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The interest in this type of saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is characterized by the presence of a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
This compound is used in the synthesis of novel multi-functionalized pyrrolidines . Pyrrolidine derivatives are attractive synthetic targets due to their presence in biologically active molecules and pharmaceutical drug candidates . They are useful building blocks in organic synthesis .
Development of Cyclooxygenase-2 Inhibitors
Pyrrolidine derivatives, including “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride”, have been used in the development of selective cyclooxygenase-2 inhibitors . These inhibitors have potential therapeutic applications in treating inflammation and pain .
Organic Catalysts
The pyrrolidine ring is a key structural fragment of L-proline and other organocatalysts derived from it . Therefore, “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” can potentially be used in the development of new organic catalysts .
Therapeutic Properties
Pyrrolidine-containing compounds, including “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride”, have a broad spectrum of potential therapeutic properties. They can act as analgesics (pain relievers), antibacterials, antitumor agents, anti-inflammatories, and enzyme inhibitors .
Intermediate in Pharmaceutical Production
“®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is used as an intermediate in the production of various pharmaceuticals . It can be used in the synthesis of antitumor drugs .
Research and Development
Due to its chemical properties, “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is often used in research and development in the field of chemistry and biochemistry .
Future Directions
The future directions for the research and development of “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .
properties
IUPAC Name |
tert-butyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUYANMOEMBTBV-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659799 | |
Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184719-80-0 | |
Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Proline tert-Butyl Ester Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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